molecular formula C18H16O4 B2610739 7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one CAS No. 70387-00-7

7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one

Cat. No. B2610739
CAS RN: 70387-00-7
M. Wt: 296.322
InChI Key: VHVCLWHHADHAGG-UHFFFAOYSA-N
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Description

“7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is a type of extended flavonoid . Flavonoids are organic molecular entities based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton, or such a structure which is condensed with a C6-C3 lignan precursors .


Molecular Structure Analysis

The molecular structure of “7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is not coplanar due to the distorting effect of 3,4-dihydronaphthalen-1(2H)-one, 7-methoxy, and 2-methoxyphenyl groups . This twisted configuration may increase the likelihood of interactions with bioactive molecules .


Chemical Reactions Analysis

As an extended flavonoid, “7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is part of a superclass comprising all members of the classes of flavonoid, isoflavonoid, neoflavonoid, chalcones, dihydrochalcones, aurones, pterocarpan, coumestans, rotenoid, flavonolignan, homoflavonoid, and flavonoid oligomers .

Scientific Research Applications

Antifungal Activity

This compound has been found to exhibit potent antifungal activity. It has been used in the synthesis of coumarin ring-opening derivatives, which have shown significant activity against six common pathogenic fungi . Specifically, compounds 6b, 6e, 6g, 6i, 7b, and 7c were identified as the most active ones .

Inhibitor of Monoamine Oxidase Enzymes

As a chalcone analogue, this compound has been shown to act as a potent inhibitor of the monoamine oxidase enzymes . This makes it valuable in the field of neuroscience and pharmacology, as monoamine oxidase enzymes play a crucial role in the metabolism of neurotransmitters.

Antioxidant Properties

Some chalcone-like derivatives containing this compound have been found to possess potential antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Synthesis of Fused Ring Systems

This compound has been used in the synthesis of fused ring systems . Fused ring systems are a common structural motif in many important biological molecules, including steroids and many types of alkaloids.

Quantum Chemical Computations

The compound has been used in quantum chemical computations, manipulated by the density functional theory (DFT) method . This makes it valuable in the field of computational chemistry and materials science.

Drug Research and Development

The interesting pharmaceutical and biological activities of this compound make it valuable in drug research and development . It has been used in the synthesis of various drugs and therapeutic agents.

Future Directions

The twisted configuration of “7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” may increase the likelihood of interactions with bioactive molecules, suggesting potential for more potent biological activity . This could be a direction for future research.

properties

IUPAC Name

7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-17(13-6-4-5-7-15(13)21-3)18(19)14-9-8-12(20-2)10-16(14)22-11/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCLWHHADHAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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